molecular formula C26H32N2O4 B12997015 tert-Butyl 2-(([1,1'-biphenyl]-2-ylcarbamoyl)oxy)-7-azaspiro[3.5]nonane-7-carboxylate

tert-Butyl 2-(([1,1'-biphenyl]-2-ylcarbamoyl)oxy)-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B12997015
M. Wt: 436.5 g/mol
InChI Key: NQRPLOWMWQERCI-UHFFFAOYSA-N
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Description

tert-Butyl 2-(([1,1’-biphenyl]-2-ylcarbamoyl)oxy)-7-azaspiro[3.5]nonane-7-carboxylate is a complex organic compound with a unique structure that includes a spirocyclic framework and a biphenyl moiety.

Preparation Methods

The synthesis of tert-Butyl 2-(([1,1’-biphenyl]-2-ylcarbamoyl)oxy)-7-azaspiro[35]nonane-7-carboxylate typically involves multiple steps, starting from readily available starting materialsCommon reaction conditions include the use of strong bases, protecting groups, and various coupling reagents . Industrial production methods may involve optimization of these steps to improve yield and scalability .

Chemical Reactions Analysis

tert-Butyl 2-(([1,1’-biphenyl]-2-ylcarbamoyl)oxy)-7-azaspiro[3.5]nonane-7-carboxylate can undergo a variety of chemical reactions, including:

Scientific Research Applications

tert-Butyl 2-(([1,1’-biphenyl]-2-ylcarbamoyl)oxy)-7-azaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(([1,1’-biphenyl]-2-ylcarbamoyl)oxy)-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the spirocyclic core may provide structural rigidity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

tert-Butyl 2-(([1,1’-biphenyl]-2-ylcarbamoyl)oxy)-7-azaspiro[3.5]nonane-7-carboxylate can be compared with other spirocyclic compounds and biphenyl derivatives:

    tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate: Similar spirocyclic core but lacks the biphenyl group.

    tert-Butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate: Contains a benzyl group instead of a biphenyl group.

    tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate: Different functional groups and lacks the biphenyl moiety. The uniqueness of tert-Butyl 2-(([1,1’-biphenyl]-2-ylcarbamoyl)oxy)-7-azaspiro[3.5]nonane-7-carboxylate lies in its combination of a spirocyclic core and a biphenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H32N2O4

Molecular Weight

436.5 g/mol

IUPAC Name

tert-butyl 2-[(2-phenylphenyl)carbamoyloxy]-7-azaspiro[3.5]nonane-7-carboxylate

InChI

InChI=1S/C26H32N2O4/c1-25(2,3)32-24(30)28-15-13-26(14-16-28)17-20(18-26)31-23(29)27-22-12-8-7-11-21(22)19-9-5-4-6-10-19/h4-12,20H,13-18H2,1-3H3,(H,27,29)

InChI Key

NQRPLOWMWQERCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)OC(=O)NC3=CC=CC=C3C4=CC=CC=C4

Origin of Product

United States

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